molecular formula C4H11Cl2N B3049666 (Chloromethyl)-trimethylammonium chloride CAS No. 21478-66-0

(Chloromethyl)-trimethylammonium chloride

Cat. No.: B3049666
CAS No.: 21478-66-0
M. Wt: 144.04 g/mol
InChI Key: NBSLGBOEWZMSAL-UHFFFAOYSA-M
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Description

(Chloromethyl)-trimethylammonium chloride is an organic compound with the chemical formula C4H10ClN. It is a quaternary ammonium salt that features a chloromethyl group attached to a trimethylammonium moiety. This compound is of significant interest in various fields of chemistry due to its reactivity and utility in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Chloromethyl)-trimethylammonium chloride can be synthesized through several methods. One common approach involves the reaction of trimethylamine with chloromethyl chloride under controlled conditions. The reaction typically proceeds as follows:

(CH3)3N+CH2Cl2(CH3)3NCH2Cl+HCl\text{(CH}_3\text{)}_3\text{N} + \text{CH}_2\text{Cl}_2 \rightarrow \text{(CH}_3\text{)}_3\text{NCH}_2\text{Cl} + \text{HCl} (CH3​)3​N+CH2​Cl2​→(CH3​)3​NCH2​Cl+HCl

This reaction is usually carried out in an inert solvent such as dichloromethane, and the reaction mixture is maintained at a low temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)-trimethylammonium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as hydroxide ions, leading to the formation of trimethylammonium hydroxide.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the quaternary ammonium structure.

    Reduction: Reduction reactions are also possible but typically require strong reducing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are often carried out in aqueous or alcoholic solutions.

    Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions yields trimethylammonium hydroxide.

Scientific Research Applications

(Chloromethyl)-trimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium compounds and as a phase-transfer catalyst.

    Industry: The compound is used in the production of ion-exchange resins and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which (Chloromethyl)-trimethylammonium chloride exerts its effects involves the interaction of the chloromethyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The quaternary ammonium group also plays a role in stabilizing the compound and facilitating its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl methyl ether: Used as a chloromethylating agent in organic synthesis.

    Bis(chloromethyl) ether: Known for its use in the production of ion-exchange resins and as a chemical intermediate.

    Benzyl chloromethyl ether: Utilized in the synthesis of various organic compounds.

Uniqueness

(Chloromethyl)-trimethylammonium chloride is unique due to its combination of a chloromethyl group and a quaternary ammonium moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both laboratory and industrial settings.

Biological Activity

(Chloromethyl)-trimethylammonium chloride, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology, agriculture, and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

  • Chemical Formula : C4_4H11_{11}Cl2_2N
  • Molecular Weight : 150.05 g/mol
  • Classification : Quaternary ammonium salt

This compound functions primarily as a methyl donor in various biochemical pathways. It is involved in:

  • Methyl Group Metabolism : Essential for the synthesis of phospholipids and neurotransmitters such as acetylcholine, which is crucial for cognitive functions .
  • Enzyme Interaction : It can inhibit certain enzyme activities by forming complexes, thereby affecting lipid metabolism and energy production .

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Nootropic Effects : Enhances cognitive function by increasing acetylcholine levels in the brain .
  • Lipotropic Activity : Promotes lipid transport and metabolism, potentially reducing fatty liver conditions associated with choline deficiency .
  • Anti-inflammatory Properties : In sepsis models, it has been shown to prevent decreases in serum enzyme activities related to inflammation .

2. Agricultural Applications

In agricultural contexts, this compound serves as a plant growth regulator:

  • Growth Promotion : Studies have demonstrated that it can enhance tillering and overall growth in plants like wheat when applied in specific concentrations .
  • Herbicidal Properties : It can inhibit the growth of certain weeds, making it useful in crop management strategies .

Case Study 1: Cognitive Enhancement

A study assessed the effects of this compound on cognitive performance in animal models. Results indicated improved memory retention and learning capabilities attributed to increased acetylcholine availability .

Case Study 2: Lipid Metabolism

In a controlled experiment involving rats, administration of this compound at varying doses showed significant improvements in lipid profiles and reductions in liver fat accumulation. The study concluded that this compound could be beneficial for managing conditions related to fatty liver disease .

Safety and Toxicity

While this compound has beneficial properties, safety assessments reveal potential toxicity:

  • Acute Toxicity : The LD50 values for oral administration have been reported at approximately 1550 mg/kg for female rats and 2970 mg/kg for males, indicating moderate toxicity levels .
  • Irritation Potential : Exposure can lead to skin irritation and respiratory issues; thus, safety precautions are recommended during handling .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Nootropic EffectsEnhances cognitive function via acetylcholine synthesis
Lipotropic ActivityReduces fatty liver conditions
Plant Growth RegulatorPromotes tillering and growth in crops
Anti-inflammatoryPrevents enzyme activity decrease in inflammation models

Properties

IUPAC Name

chloromethyl(trimethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11ClN.ClH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSLGBOEWZMSAL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543606
Record name Chloro-N,N,N-trimethylmethanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21478-66-0
Record name Chloro-N,N,N-trimethylmethanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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